molecular formula C14H12N4O2S B1221932 1-(4-Methoxyphenyl)-2-(5-thiophen-2-yl-2-tetrazolyl)ethanone

1-(4-Methoxyphenyl)-2-(5-thiophen-2-yl-2-tetrazolyl)ethanone

Cat. No. B1221932
M. Wt: 300.34 g/mol
InChI Key: AAGGUCRASUJPPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methoxyphenyl)-2-(5-thiophen-2-yl-2-tetrazolyl)ethanone is an aromatic ketone.

Scientific Research Applications

Antimicrobial and Anti-inflammatory Activity

  • Compounds synthesized using derivatives of 1-(4-methoxyphenyl)ethanone, including those with thiophene and tetrazolyl groups, demonstrate significant antimicrobial and anti-inflammatory activities. These compounds have shown effectiveness against various bacterial and fungal strains (Puthran et al., 2019), (Labanauskas et al., 2004), (Dişli et al., 2021).

Synthesis Techniques and Characterization

  • Various synthesis techniques have been employed to create novel compounds using 1-(4-methoxyphenyl)ethanone derivatives. These methods include Gewald synthesis, Vilsmeier-Haack reaction, and microwave-assisted synthesis. The compounds are characterized using spectroscopic methods such as IR, NMR, and mass spectrometry (Kumar et al., 2019), (Mahmoud et al., 2021), (Kesternich et al., 2010).

Application in Conducting Polymers

  • Derivatives of 1-(4-methoxyphenyl)ethanone have been used in the synthesis of conducting polymers. These polymers exhibit properties like good thermal stability and electrical conductivity, influenced by substituents like thiophene (Pandule et al., 2014).

properties

Product Name

1-(4-Methoxyphenyl)-2-(5-thiophen-2-yl-2-tetrazolyl)ethanone

Molecular Formula

C14H12N4O2S

Molecular Weight

300.34 g/mol

IUPAC Name

1-(4-methoxyphenyl)-2-(5-thiophen-2-yltetrazol-2-yl)ethanone

InChI

InChI=1S/C14H12N4O2S/c1-20-11-6-4-10(5-7-11)12(19)9-18-16-14(15-17-18)13-3-2-8-21-13/h2-8H,9H2,1H3

InChI Key

AAGGUCRASUJPPN-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)CN2N=C(N=N2)C3=CC=CS3

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CN2N=C(N=N2)C3=CC=CS3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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